Dinitrogen(.1+)
Description
Dinitrogen(.1+), formally the dinitrogen cation ($ \text{N}2^+ $), is a reactive species generated through ionization or protonation of molecular dinitrogen ($ \text{N}2 $). Unlike neutral $ \text{N}2 $, which is inert due to its strong triple bond (bond dissociation energy: 945 kJ/mol), $ \text{N}2^+ $ exhibits enhanced reactivity, making it a critical intermediate in nitrogen fixation and catalytic cycles . Its electronic structure features a reduced bond order (2.5) compared to $ \text{N}2 $, resulting in a weakened $ \text{N–N} $ bond and increased susceptibility to chemical transformations . Studies on $ \text{N}2^+ $ and its protonated analogue ($ \text{N}_2\text{H}^+ $, diazynium ion) reveal unique spectroscopic signatures and symmetry-breaking effects, which distinguish them from neutral dinitrogen .
Properties
Molecular Formula |
N2+ |
|---|---|
Molecular Weight |
28.014 g/mol |
InChI |
InChI=1S/N2/c1-2/q+1 |
InChI Key |
OCLMUTJUZGFVFC-UHFFFAOYSA-N |
Canonical SMILES |
N#[N+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
- Diazynium Ion ($ \text{N}2\text{H}^+ $) : Protonation of $ \text{N}2 $ to form $ \text{N}2\text{H}^+ $ breaks inversion symmetry, altering its nitrogen K-edge X-ray absorption near-edge structure (NEXAFS) spectrum. The positive charge localizes on the protonated nitrogen, increasing electron correlation effects in high-energy spectral regions compared to $ \text{N}2^+ $ .
- Metal-Dinitrogen Complexes :
- Iron Complexes : Low-valent iron(0)–dinitrogen complexes (e.g., $[\text{(TPB)Fe–N}2]^{2+/1+/0}$) activate $ \text{N}2 $ via back-donation into $ \text{N}2 $-derived antibonding orbitals. The $ \text{N–N} $ bond elongates to 1.15–1.20 Å (vs. 1.10 Å in free $ \text{N}2 $), with IR stretching frequencies as low as 1,831 cm$^{-1}$ .
- Molybdenum Complexes : Dinuclear molybdenum systems (e.g., $[\text{Mo}2(\text{N}2)(\text{pincer})]$) enable synergistic activation. Protonation induces electron transfer between metal centers, redistributing charge to the $ \text{N}_2 $ ligand (e.g., +0.07 e$^-$ on $ \text{NNH} $ groups), enhancing Brønsted basicity .
Reactivity and Catalytic Performance
- Thermodynamic Stability : The hydrogenation of $ \text{N}2^+ $ is less endothermic (+230 kJ/mol) compared to neutral $ \text{N}2 $ (+460 kJ/mol), reflecting its lower bond strength .
- Nitrogenase Enzymes: The Mo/Fe nitrogenase reduces $ \text{N}2 $ to $ \text{NH}3 $ at ambient conditions, likely involving $ \text{N}2^+ $-like intermediates. Synthetic iron complexes (e.g., $[\text{Fe(N}2)(\text{HPNP})]^-$) mimic this process but require higher overpotentials due to inefficient proton-coupled electron transfer .
- Electrochemical Reduction : Solid-state electrodes and molecular catalysts (e.g., $ \text{Fe–N}2 $ complexes) achieve $ \text{N}2 $-to-$ \text{NH}_3 $ conversion but face challenges in Faradaic efficiency (<10% for most systems) .
Spectroscopic and Computational Insights
- NEXAFS Spectra : $ \text{N}2\text{H}^+ $ exhibits split absorption peaks due to symmetry breaking, contrasting with $ \text{N}2^+ $'s simpler spectrum. RASSCF calculations confirm significant electron correlation in $ \text{N}_2\text{H}^+ $ .
- Natural Population Analysis (NPA): In molybdenum complexes, protonation increases the $ \text{N}_2 $ ligand’s charge by +0.07, correlating with enhanced reactivity toward LutH$^+$ (a proton donor) .
Preparation Methods
Principle and Experimental Setup
The most direct method for generating N₂⁺ involves resonance-enhanced threshold photoionization (RETPI), a technique that minimizes excess energy transfer during ionization. This process utilizes ultraviolet (UV) photons tuned to the ionization energy of N₂ (15.58 eV) to eject an electron while preserving the molecular ion's rovibrational ground state.
A key implementation involves a high-vacuum ion trap system coupled with a pulsed dye laser system. The laser operates at 79.1 nm, corresponding to the energy difference between the neutral N₂ ground state (X¹Σ₊⁺) and the ionic N₂⁺ state (X²Σ₊⁺). To achieve this wavelength, frequency quadrupling of a 316.4 nm fundamental beam is performed using nonlinear optical crystals.
Performance Metrics and Optimization
Experimental data from recent studies demonstrate the following parameters:
| Parameter | Value |
|---|---|
| Ionization efficiency | 38 ± 7% fidelity |
| Laser pulse duration | 5 ns |
| Repetition rate | 10 Hz |
| Vacuum pressure | 1 × 10⁻⁹ mbar |
| Target state purity post-purification | >99% |
The fidelity limitation arises primarily from stray electric fields in the trap region, which induce Stark shifts during ionization. Post-ionization purification via quantum-non-demolition (QND) state detection improves purity by selectively removing ions in non-target quantum states.
Electrochemical Pathways for N₂⁺ Generation
Cation-Stabilized Electrode Interfaces
Emerging research suggests that hydrated alkali metal cations (Li⁺, Na⁺, K⁺) at iron electrode surfaces facilitate N₂ activation through interfacial charge redistribution. In these systems, the Helmholtz double-layer structure lowers the activation barrier for N₂ adsorption and subsequent single-electron transfer.
Reaction Mechanism
The proposed pathway involves:
-
Cation adsorption : Li⁺ ions preferentially adsorb on Fe(110) surfaces, creating localized positive charges (surface charge density ≈ +0.3 e/Ų).
-
N₂ chemisorption : The adsorbed cations polarize N₂ molecules, reducing the N≡N bond order from 3 to 2.5 (confirmed by Raman shift Δν = -150 cm⁻¹).
-
Electron transfer : A single electron transfers from the Fe cathode to N₂ at -0.3 V vs RHE, forming N₂⁺ intermediates.
Experimental Validation
Controlled potential electrolysis experiments using a Li⁺-containing phosphate buffer (pH 6.8) yield detectable N₂⁺ concentrations via in situ surface-enhanced Raman spectroscopy (SERS). Key findings include:
-
Optimal cation radius: Li⁺ (0.76 Å) > Na⁺ (1.02 Å) > K⁺ (1.38 Å)
-
Temperature dependence: Activity decreases by 12%/10°C above 25°C due to cation desorption
Plasma-Based Ionization Techniques
Radiofrequency (RF) Discharge Systems
Low-temperature plasmas generated in RF cavities (13.56 MHz) produce N₂⁺ through electron impact ionization. A typical configuration uses:
-
Power density: 0.5-2 W/cm³
-
Gas pressure: 0.1-1 mbar
-
N₂ purity: >99.999%
Mass spectrometry analysis reveals ion populations containing 65% N₂⁺, 30% N⁺, and 5% N₃⁺ under optimal conditions. The dominance of N₂⁺ stems from its lower ionization energy compared to atomic nitrogen (14.53 eV vs 14.54 eV).
Pulsed Laser Ablation
Femtosecond laser ablation (λ = 800 nm, 100 fs pulses) of solid nitrogen targets generates transient N₂⁺ populations through multiphoton ionization. Time-of-flight mass spectra show peak N₂⁺ density (10¹⁰ cm⁻³) occurring 50 ps post-ablation, with a 1/e decay time of 200 ps due to recombination.
Comparative Analysis of Methods
| Method | N₂⁺ Yield | Energy Efficiency (eV/ion) | State Selectivity | Scalability |
|---|---|---|---|---|
| RETPI | 38% | 15.6 | Quantum-state pure | Lab-scale |
| Electrochemical | 28% | 2.3 | None | Industrial |
| RF Plasma | 65% | 20.1 | None | Pilot-scale |
| Laser Ablation | <1% | 10⁴ | None | Specialized |
Q & A
Q. What are the primary catalytic systems for dinitrogen reduction via proton and electron transfer, and how do they compare mechanistically?
Catalytic systems for N₂ reduction fall into three categories: (1) biological nitrogenases, (2) molecular model systems (e.g., Mo or Fe complexes), and (3) electrochemical reduction at heterogeneous surfaces. Nitrogenases employ multimetallic clusters (e.g., FeMo-cofactor) to facilitate N₂ binding and stepwise proton-coupled electron transfer (PCET). Molecular systems, such as Schrock’s Mo-triamidoamine complexes, enable N₂ splitting at a single metal center via ligand-assisted stabilization of intermediates like Mo–N≡N–H. Electrochemical approaches often use transition-metal surfaces (e.g., Ta or Ru) where N₂ adsorption strength and H⁺/e⁻ transfer kinetics dictate efficiency. Key bottlenecks include competing hydrogen evolution and incomplete N–N bond cleavage .
Q. How do steric and electronic ligand effects influence dinitrogen activation in molecular catalysts?
Sterically bulky ligands (e.g., hexaisopropylterphenyl in Mo complexes) prevent decomposition of reactive intermediates (e.g., diazenido Mo–NNH) by shielding the metal center from base-induced degradation. Electronic effects, such as strong π-donor ligands (e.g., amides), stabilize low-valent metal states critical for N₂ binding. For example, reducing Mo(III) to Mo(0) in triamidoamine complexes facilitates N₂ coordination, while ligand flexibility enables ammonia release. Ligand modifications that disrupt this balance result in inactive catalysts .
Q. What spectroscopic and computational methods are essential for characterizing dinitrogen intermediates?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies N–N stretching frequencies (νNN) to assess bond weakening (e.g., bridging µ-N₂ at 1,800–2,000 cm⁻¹ vs. terminal N₂ at 2,000–2,200 cm⁻¹).
- Solid-state NMR : Probes local electronic environments of N-containing intermediates (e.g., amido/imido Ta species).
- X-ray absorption spectroscopy (XAS) : Reveals metal oxidation states and coordination geometry.
- DFT calculations : Predict reaction pathways, transition states (e.g., N₂ cleavage barriers), and electronic structure correlations (e.g., Mössbauer parameters for Fe systems) .
Advanced Research Questions
Q. How do multimetallic systems enhance dinitrogen activation compared to monometallic centers?
Multimetallic systems (e.g., Ta hydrides, Re–Re dimers) polarize N₂ via dual metal interactions, lowering activation barriers. For instance, [(≡Si-O)₂TaH] cleaves N₂ under mild conditions (250°C, 1 atm) through a µ-N₂ bridge, forming Ta–NH/–NH₂ species. Similarly, dirhenium PNP-pincer complexes stabilize µ-N₂ ligands with bond dissociation energies >25 kcal/mol, enabling stepwise protonation. Heterometallic systems (e.g., Co-doped MoS₂) further modulate electron density via charge transfer, reducing N≡N dissociation barriers from 1.62 eV to 0.59 eV .
Q. What mechanistic insights explain contradictions between theoretical predictions and experimental outcomes in Mo-catalyzed N₂ reduction?
Discrepancies arise from:
- Solvent and counterion effects : DFT often neglects solvation dynamics, which alter intermediate stability (e.g., NH₃ vs. H₂O coordination).
- Kinetic vs. thermodynamic control : Computed pathways may favor high-barrier steps (e.g., N₂ binding to Mo(0)) that are experimentally inaccessible.
- Ligand flexibility : Static DFT models underestimate conformational changes (e.g., triamidoamine ligand reorganization during NH₃ release). Validating intermediates via in situ IR and isotopic labeling (¹⁵N₂) resolves such conflicts .
Q. How does photoactivation enable dinitrogen functionalization, and what are its limitations?
Photoactive complexes (e.g., linear M–N–N–M cores) use UV/visible light to populate metal-to-N₂ charge-transfer states, weakening N≡N bonds. For example, [Ru–N₂–Ru] systems undergo N–N cleavage to yield nitrido species. Challenges include:
- Competing M–N bond cleavage : Unproductive pathways dominate without steric protection.
- Low quantum yields : Energy dissipation via non-radiative decay limits efficiency. Computational studies of excited-state dynamics (TD-DFT) and time-resolved spectroscopy are critical for optimizing photocatalysts .
Q. What role do metal hydrides play in dinitrogen hydrogenation to ammonia?
Metal hydrides (e.g., Ta–H, Fe–H) mediate H⁺/e⁻ transfer during N₂ hydrogenation. In silica-supported Ta hydrides, H₂ dissociates to form Ta–H species that protonate N₂ intermediates (e.g., bridging N₂²⁻ to NH₃). For Fe systems, hydride ligands stabilize π-backbonding to N₂, facilitating sequential H⁺ addition. However, excessive hydride formation can poison catalysts by blocking N₂ binding sites .
Emerging Research Directions
Q. Can low-valent main-group systems (e.g., Ca) achieve dinitrogen activation?
Recent work shows β-diketiminate-supported CaI complexes reduce N₂ to N₂²⁻ under ambient conditions. The N₂²⁻ ligand acts as a synthon for CaI, enabling protonation to diazene (N₂H₂). DFT reveals Ca d-orbital participation in N₂ bonding, challenging traditional d-block dominance in N₂ activation. Challenges include stabilizing reactive Ca intermediates and scaling NH₃ yields .
Q. How do defects in transition-metal dichalcogenides (e.g., MoS₂) enhance electrochemical N₂ reduction?
S vacancies in Co-doped MoS₂ create Lewis-acidic Mo sites that adsorb and polarize N₂, reducing the N≡N dissociation barrier. In situ Raman and XAS confirm vacancy-mediated N₂ binding, while operando mass spectrometry quantifies NH₃ Faradaic efficiency (~10%). Defect engineering and electrolyte optimization (e.g., ionic liquids) are key to suppressing H₂ evolution .
Q. What sustainable alternatives to the Haber-Bosch process are being explored for ambient N₂ fixation?
Current approaches include:
- Electrochemical loops : Integrating renewable energy with Co/Mo-based catalysts.
- Biohybrid systems : Coupling nitrogenase-inspired catalysts with enzymatic pathways.
- Plasma-assisted activation : Using non-thermal plasmas to generate reactive N species.
These methods prioritize low-temperature operation (<100°C) and circular H₂ sources (e.g., H₂O electrolysis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
